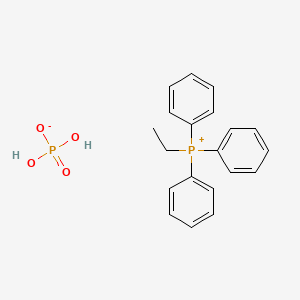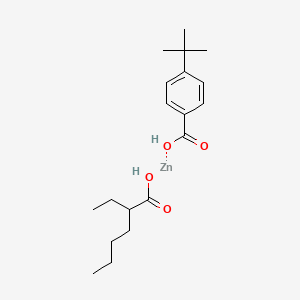
2-(3-Butenylthio)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Butenylthio)ethanol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thioether group (-S-) attached to a butenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butenylthio)ethanol can be achieved through several methods. One common approach involves the reaction of 3-butenyl chloride with sodium thioethoxide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes:
Raw Materials: 3-butenyl chloride, sodium thioethoxide
Reaction Conditions: Controlled temperature and pressure
Purification: Distillation or recrystallization to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Butenylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated thioether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 2-(3-butenylthio)acetaldehyde or 2-(3-butenylthio)acetone.
Reduction: Formation of 2-(3-butylthio)ethanol.
Substitution: Formation of 2-(3-butenylthio)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(3-Butenylthio)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Butenylthio)ethanol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as alcohol dehydrogenase and thiol-containing proteins.
Pathways: Modulation of redox balance and cellular signaling pathways, potentially leading to changes in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Butylthio)ethanol: Similar structure but with a saturated butyl chain instead of a butenyl chain.
2-(3-Butenylthio)acetic acid: Contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2-(3-Butenylthio)ethanol is unique due to its combination of a hydroxyl group and a thioether group attached to an unsaturated butenyl chain. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82010-87-5 |
|---|---|
Molekularformel |
C6H12OS |
Molekulargewicht |
132.23 g/mol |
IUPAC-Name |
2-but-3-enylsulfanylethanol |
InChI |
InChI=1S/C6H12OS/c1-2-3-5-8-6-4-7/h2,7H,1,3-6H2 |
InChI-Schlüssel |
RMBYRNBOWWTERV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


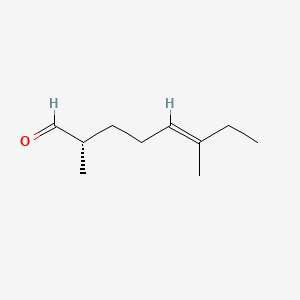


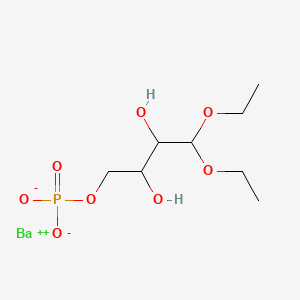
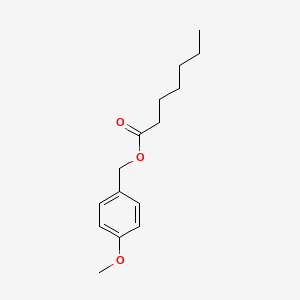
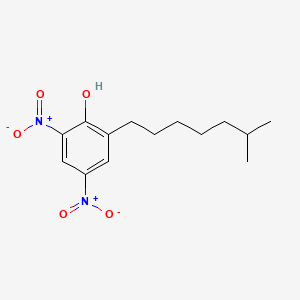
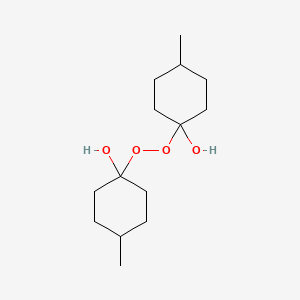
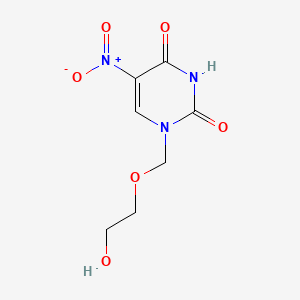
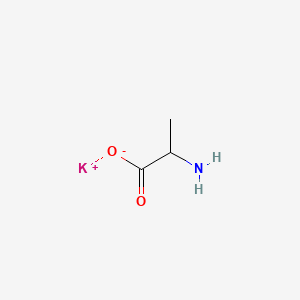
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)
